Cas no 1702972-25-5 (5-(3-ethoxycyclobutyl)methyl-1,2,4-oxadiazole-3-carboxylic acid)

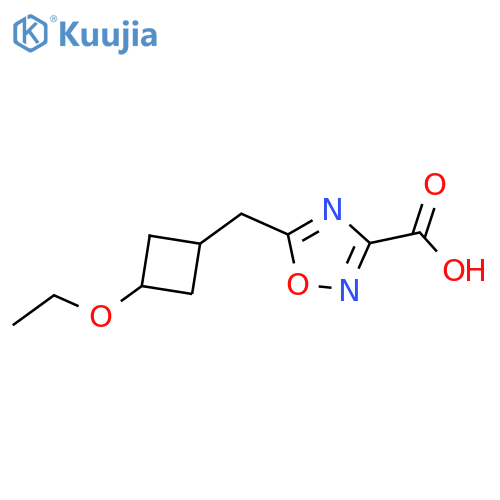

1702972-25-5 structure

商品名:5-(3-ethoxycyclobutyl)methyl-1,2,4-oxadiazole-3-carboxylic acid

5-(3-ethoxycyclobutyl)methyl-1,2,4-oxadiazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(3-ethoxycyclobutyl)methyl-1,2,4-oxadiazole-3-carboxylic acid

- 1702972-25-5

- EN300-1119768

- 5-[(3-ethoxycyclobutyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

-

- インチ: 1S/C10H14N2O4/c1-2-15-7-3-6(4-7)5-8-11-9(10(13)14)12-16-8/h6-7H,2-5H2,1H3,(H,13,14)

- InChIKey: JWZBDKYKPKIRJT-UHFFFAOYSA-N

- ほほえんだ: O(CC)C1CC(CC2=NC(C(=O)O)=NO2)C1

計算された属性

- せいみつぶんしりょう: 226.09535693g/mol

- どういたいしつりょう: 226.09535693g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 85.4Ų

5-(3-ethoxycyclobutyl)methyl-1,2,4-oxadiazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1119768-1g |

5-[(3-ethoxycyclobutyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |

1702972-25-5 | 95% | 1g |

$1129.0 | 2023-10-27 | |

| Enamine | EN300-1119768-0.1g |

5-[(3-ethoxycyclobutyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |

1702972-25-5 | 95% | 0.1g |

$993.0 | 2023-10-27 | |

| Enamine | EN300-1119768-0.25g |

5-[(3-ethoxycyclobutyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |

1702972-25-5 | 95% | 0.25g |

$1038.0 | 2023-10-27 | |

| Enamine | EN300-1119768-1.0g |

5-[(3-ethoxycyclobutyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |

1702972-25-5 | 1g |

$1599.0 | 2023-06-09 | ||

| Enamine | EN300-1119768-10g |

5-[(3-ethoxycyclobutyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |

1702972-25-5 | 95% | 10g |

$4852.0 | 2023-10-27 | |

| Enamine | EN300-1119768-5g |

5-[(3-ethoxycyclobutyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |

1702972-25-5 | 95% | 5g |

$3273.0 | 2023-10-27 | |

| Enamine | EN300-1119768-0.5g |

5-[(3-ethoxycyclobutyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |

1702972-25-5 | 95% | 0.5g |

$1084.0 | 2023-10-27 | |

| Enamine | EN300-1119768-10.0g |

5-[(3-ethoxycyclobutyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |

1702972-25-5 | 10g |

$6882.0 | 2023-06-09 | ||

| Enamine | EN300-1119768-2.5g |

5-[(3-ethoxycyclobutyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |

1702972-25-5 | 95% | 2.5g |

$2211.0 | 2023-10-27 | |

| Enamine | EN300-1119768-0.05g |

5-[(3-ethoxycyclobutyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |

1702972-25-5 | 95% | 0.05g |

$948.0 | 2023-10-27 |

5-(3-ethoxycyclobutyl)methyl-1,2,4-oxadiazole-3-carboxylic acid 関連文献

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

1702972-25-5 (5-(3-ethoxycyclobutyl)methyl-1,2,4-oxadiazole-3-carboxylic acid) 関連製品

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量